Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with a 3-methoxybenzamido group and at the 3-position with an ethyl carboxylate. The 3-methoxybenzamido moiety may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions, while the ethyl ester improves solubility and bioavailability .
Properties
IUPAC Name |
ethyl 5-[(3-methoxybenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-25-18(23)15-11-19-21-8-7-13(10-16(15)21)20-17(22)12-5-4-6-14(9-12)24-2/h4-11H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMUUVCHEWBDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzoyl chloride with 5-amino-1H-pyrazole-4-carboxylate under basic conditions to form the intermediate 5-(3-methoxybenzamido)-1H-pyrazole-4-carboxylate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amido groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or amino groups replacing the original functional groups.
Scientific Research Applications
Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
Amino and Protected Amino Derivatives
- Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (8): This precursor lacks the benzamido group, featuring a free amino group at the 5-position. It serves as a key intermediate for further functionalization, such as coupling with carboxylic acids to form amides .
- Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate: The tert-butyloxycarbonyl (Boc)-protected amino group enhances stability during synthesis, enabling selective deprotection for subsequent modifications .
Methoxy and Halogen Substituents
- 3.1 for the target compound) .
- Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate : Bromination introduces a halogen atom, which may enhance electrophilic reactivity and binding to nucleophilic enzyme sites (e.g., cysteine residues) .
Isoxazole and Phenyl Hybrids
- Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate: Incorporation of an isoxazole ring and phenyl group increases structural complexity and may improve antitumor activity due to synergistic effects between the heterocycles .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate : Replacing the pyridine ring with pyrimidine alters electronic properties, while the trifluoromethyl group enhances metabolic stability. This compound exhibits a higher molecular weight (365.31 vs. ~340 for the target) and XLogP3 (3.1) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Key Substituents and Their Effects
| Substituent | Position | Effect on Properties |
|---|---|---|
| 3-Methoxybenzamido | 5 | Enhances target binding via H-bonding and π-π stacking; increases lipophilicity |
| Methoxy | 5 | Improves solubility; reduces steric bulk |
| Bromo | 5 | Enhances electrophilicity; potential for cross-coupling reactions |
| Isoxazole-diethylaminomethyl | 3, 5 | Introduces basicity; may improve blood-brain barrier penetration |
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